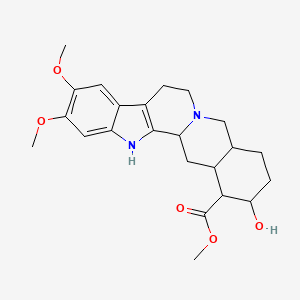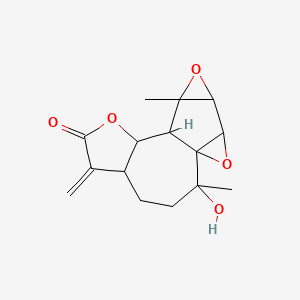
(3aS,6aS)-3abeta,5,6,7abeta,7bbeta,8a,8bbeta,8cbeta-Octahydro-6beta-hydroxy-6,8abeta-dimethyl-3-methylene-4H-bisoxireno[1,8a
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3aS,6aS)-3abeta,5,6,7abeta,7bbeta,8a,8bbeta,8cbeta-Octahydro-6beta-hydroxy-6,8abeta-dimethyl-3-methylene-4H-bisoxireno[1,8a] is a complex organic compound with a unique structure. This compound is characterized by its multiple chiral centers and the presence of bisoxireno groups, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3aS,6aS)-3abeta,5,6,7abeta,7bbeta,8a,8bbeta,8cbeta-Octahydro-6beta-hydroxy-6,8abeta-dimethyl-3-methylene-4H-bisoxireno[1,8a] involves several steps. One common method includes the cycloaddition reactions of nitrilimines with chiral maleimides . The reaction is typically carried out in dry acetonitrile at room temperature, yielding the desired product in good yields.
Industrial Production Methods: Industrial production of this compound often involves the use of silica gel column separation methods, utilizing organic solvents such as chloroform, acetone, and petroleum ether . achieving high purity on an industrial scale can be challenging due to the similar polarity of impurities.
Chemical Reactions Analysis
Types of Reactions: (3aS,6aS)-3abeta,5,6,7abeta,7bbeta,8a,8bbeta,8cbeta-Octahydro-6beta-hydroxy-6,8abeta-dimethyl-3-methylene-4H-bisoxireno[1,8a] undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions: Common reagents used in these reactions include triethylamine, N-chlorosuccinimide, and dimethyl sulfide . The reactions are typically carried out under mild conditions to preserve the integrity of the compound’s complex structure.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, cycloaddition reactions with nitrilimines yield pyrrolo[3,4-c]pyrazoles .
Scientific Research Applications
(3aS,6aS)-3abeta,5,6,7abeta,7bbeta,8a,8bbeta,8cbeta-Octahydro-6beta-hydroxy-6,8abeta-dimethyl-3-methylene-4H-bisoxireno[1,8a] has several scientific research applications. . Additionally, its unique structure makes it a valuable compound for studying stereochemistry and reaction mechanisms.
Mechanism of Action
The mechanism of action of (3aS,6aS)-3abeta,5,6,7abeta,7bbeta,8a,8bbeta,8cbeta-Octahydro-6beta-hydroxy-6,8abeta-dimethyl-3-methylene-4H-bisoxireno[1,8a] involves its interaction with specific molecular targets and pathways. The compound’s bisoxireno groups are believed to play a crucial role in its biological activity, potentially interacting with enzymes and receptors involved in various biochemical processes .
Comparison with Similar Compounds
Similar Compounds:
- (3aS,6aS)-3abeta,5,6,7abeta,7bbeta,8a,8bbeta,8cbeta-Octahydro-6beta-hydroxy-6,8abeta-dimethyl-3-methylene-4H-bisoxireno[1,8a] shares similarities with compounds such as (3R,3aS,5aS,6aS,6bR,9aS)-8H-Oxireno[7,8]naphtho[8a,1-b]furan-8-one .
- Ramipril, a well-known pharmaceutical compound, also shares structural similarities with this compound] .
Uniqueness: The uniqueness of this compound] lies in its multiple chiral centers and the presence of bisoxireno groups, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C15H18O5 |
|---|---|
Molecular Weight |
278.30 g/mol |
IUPAC Name |
2-hydroxy-2,11-dimethyl-6-methylidene-8,12,15-trioxapentacyclo[8.5.0.01,14.05,9.011,13]pentadecan-7-one |
InChI |
InChI=1S/C15H18O5/c1-6-7-4-5-13(2,17)15-9(8(7)18-12(6)16)14(3)10(19-14)11(15)20-15/h7-11,17H,1,4-5H2,2-3H3 |
InChI Key |
KXLUWEYBZBGJRZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC2C(C3C14C(O4)C5C3(O5)C)OC(=O)C2=C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


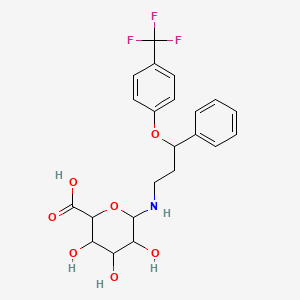
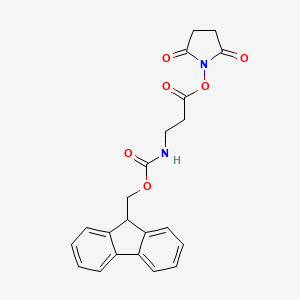
![Methyl 5-acetamido-4-acetyloxy-2-[2-oxo-4-(trifluoromethyl)chromen-7-yl]oxy-6-(1,2,3-triacetyloxypropyl)oxane-2-carboxylate](/img/structure/B12291823.png)
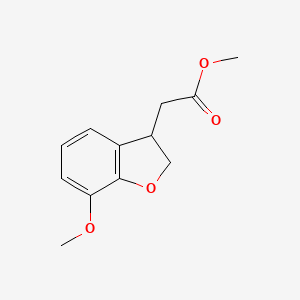
![2-[(2S)-oxetan-2-yl]ethan-1-amine](/img/structure/B12291830.png)
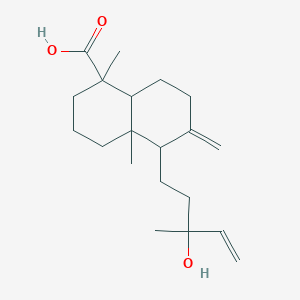
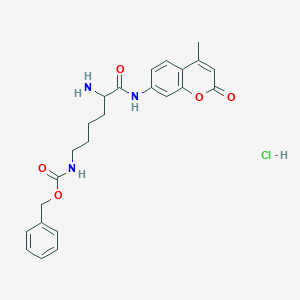
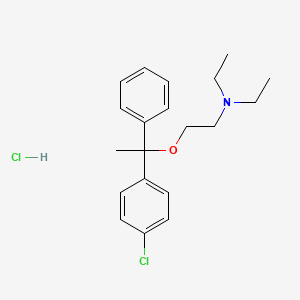
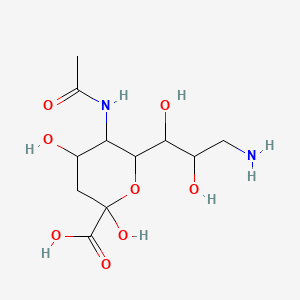
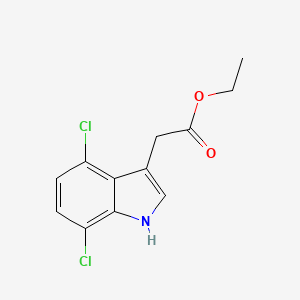
![(13-Methyl-3-phenylmethoxy-6,7,8,9,11,12,14,17-octahydrocyclopenta[a]phenanthren-17-yl) acetate](/img/structure/B12291873.png)
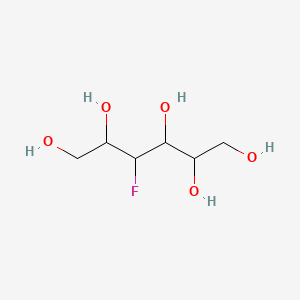
![(4aR,7aR)-rel-4-Methyloctahydropyrrolo[3,4-b][1,4]oxazine](/img/structure/B12291887.png)
